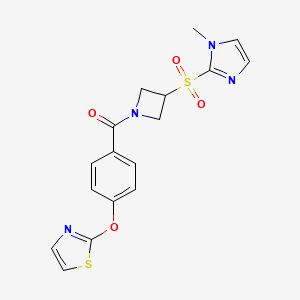

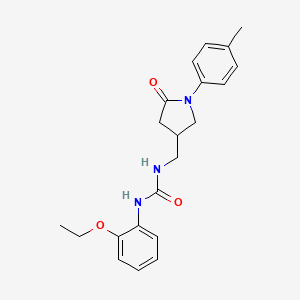

(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

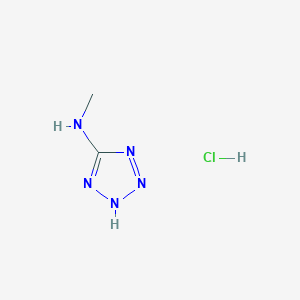

This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .

Molecular Structure Analysis

The molecular formula of this compound is C15H14F3N3O4S, and it has a molecular weight of 389.35. It contains an imidazole ring, which is a five-membered heterocyclic moiety with two nitrogen atoms .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, imidazole derivatives are known to participate in a variety of chemical reactions due to their amphoteric nature .Scientific Research Applications

Synthesis and Biological Activities

Compounds incorporating azetidinone and imidazole structures have been synthesized and evaluated for various biological activities. For example, novel N-phenylpyrazolyl aryl methanones derivatives containing the arylthio/sulfinyl/sulfonyl group, which share some structural similarities with the specified compound, have demonstrated favorable herbicidal and insecticidal activities (Wang et al., 2015). These findings suggest that related compounds may also possess significant biological properties.

Organocatalysis

Imidazole-based compounds have been identified as efficient organocatalysts in chemical synthesis. For instance, an imidazole-based zwitterionic salt has been found to catalyze the regioselective ring-opening of aziridines, a process relevant for gram-scale synthesis (Ghosal et al., 2016). This highlights the utility of imidazole-containing compounds in facilitating organic reactions, pointing towards potential applications of the specified compound in synthetic chemistry.

Medicinal Chemistry

In the realm of medicinal chemistry, the design and synthesis of compounds with azetidinone scaffolds have attracted attention due to their biological and pharmacological potencies. Compounds with sulfonamide rings, similar to the structure of interest, have been explored for their medicinal significance, indicating the potential of such molecules in drug discovery (Jagannadham et al., 2019).

Antioxidant Properties

Research on compounds with phenolic structures, akin to parts of the specified molecule, has revealed significant antioxidant properties. The synthesis and evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors, for example, demonstrate the potential of these compounds in developing new therapeutic agents (Akbaba et al., 2013).

Properties

IUPAC Name |

[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-[4-(1,3-thiazol-2-yloxy)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4S2/c1-20-8-6-18-16(20)27(23,24)14-10-21(11-14)15(22)12-2-4-13(5-3-12)25-17-19-7-9-26-17/h2-9,14H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHQBTOMLTZJLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2534481.png)

![N-(4-chlorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2534488.png)

![Methyl 6-cyano-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2534491.png)

![5-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2534504.png)